The compound has been documented in various chemical databases, including PubChem and BenchChem, where it is listed under the identifier CID 58579379 . It falls under the broader category of pharmaceutical compounds and has shown promise in various biological assays, particularly in the context of antibacterial and antiparasitic activities.
The synthesis of 3-Fluoro-6-methoxy-1,5-naphthyridin-4-ol typically involves several key steps:
Technical parameters such as temperature, solvent choice, and reaction time can significantly influence yield and purity during synthesis.
The molecular structure of 3-Fluoro-6-methoxy-1,5-naphthyridin-4-ol features a fused bicyclic system composed of a pyridine ring and a naphthalene-like structure. Key structural characteristics include:
The InChI representation for this compound is InChI=1S/C9H7FN2O2/c1-6(12)8-7(10)4-2-3-5(11)9(8)13/h2-4H,1H3
.
3-Fluoro-6-methoxy-1,5-naphthyridin-4-ol can undergo several chemical reactions:
These reactions are influenced by various factors such as solvent, temperature, and concentration of reagents.
The mechanism of action for 3-Fluoro-6-methoxy-1,5-naphthyridin-4-ol involves its interaction with specific biological targets:
The presence of both fluorine and methoxy groups enhances binding affinity due to their electronic effects, potentially leading to increased biological activity compared to similar compounds lacking these functionalities .
Key physical and chemical properties of 3-Fluoro-6-methoxy-1,5-naphthyridin-4-ol include:
Property | Value |
---|---|
Molecular Weight | 182.16 g/mol |
Melting Point | Not extensively reported |
Solubility | Soluble in organic solvents; limited solubility in water |
Log P (Octanol/Water) | Not available but expected to be moderate due to polar functional groups |
These properties suggest that while it may have good solubility in organic solvents, its use in aqueous environments might require formulation adjustments .
3-Fluoro-6-methoxy-1,5-naphthyridin-4-ol has several potential applications:
CAS No.: 5776-58-9
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: